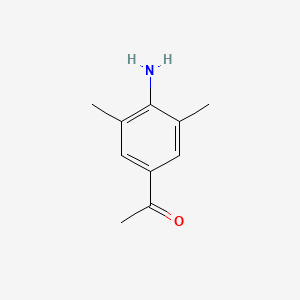

1-(4-Amino-3,5-dimethylphenyl)ethan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-amino-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNKEQLUQOXFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665901 | |

| Record name | 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80539-08-8 | |

| Record name | 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Development

Established and Novel Synthetic Pathways for the Compound and Related Structures

The synthesis of 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one and its structural analogs is approached through a variety of methods, ranging from time-honored organic reactions to sophisticated catalytic systems and streamlined multicomponent strategies.

Classical Organic Synthesis Techniques

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered in 1877, represents a fundamental and classical approach for the formation of aryl ketones. nih.govsigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org

For the synthesis of this compound, a plausible classical route would start with 3,5-dimethylaniline (B87155). The amino group, being highly reactive and prone to side reactions, would first require protection. This is a common strategy in multi-step synthesis to ensure the desired reaction occurs at the intended site. Following the protection of the amino group, a Friedel-Crafts acylation would be performed using an acylating agent like acetyl chloride or acetic anhydride to introduce the acetyl group onto the aromatic ring. The final step would involve the deprotection of the amino group to yield the target compound.

The general mechanism proceeds via the formation of a reactive acylium ion, which then acts as an electrophile and attacks the electron-rich aromatic ring. sigmaaldrich.com Despite its long history and broad utility, classical Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst and can generate significant chemical waste, prompting the development of more modern and sustainable alternatives. nih.govorganic-chemistry.org

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability. For the synthesis of aminophenones and related structures, palladium-catalyzed cross-coupling reactions are particularly prominent. capes.gov.br

One such powerful technique is the Buchwald-Hartwig amination, which is a method of choice for forming carbon-nitrogen bonds. rsc.org While often used to create aryl amines, variations of this and other palladium-catalyzed reactions can be employed in the synthesis of complex molecules. youtube.com For instance, palladium-catalyzed ortho-C-H arylation of acetophenone (B1666503) derivatives demonstrates the power of modern catalysis to functionalize specific positions on an aromatic ring. nih.gov

Another relevant modern approach involves the selective hydrodeoxygenation of acetophenone derivatives. rsc.orgrsc.org Researchers have developed bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP) that act as highly active and selective catalysts. rsc.org This system can selectively deoxygenate the ketone's side-chain without hydrogenating the aromatic ring. rsc.org For example, the conversion of 4'-nitroacetophenone (B150658) can be directed to first form 4'-aminoacetophenone, which is then hydrodeoxygenated. rsc.org This highlights a catalytic pathway to selectively modify functional groups on the acetophenone scaffold.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Fe₂₅Ru₇₅@SILP | Hydroxy-, amino-, and nitro-acetophenone derivatives | Alkyl phenols and anilines | High activity and selectivity for side-chain deoxygenation; operates under continuous flow conditions. rsc.org |

| Palladium Complexes | Acetophenone oxime ethers and aryl boronic esters | Biaryl derivatives | Efficient ortho-C-H arylation. nih.gov |

One-Pot Multicomponent Reaction Strategies

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are widely applied to synthesize related heterocyclic structures like quinolines and dihydropyridines, which often use aminophenone derivatives as key building blocks. nih.govresearchgate.net For example, a one-pot, three-component reaction for synthesizing 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization, using an aminophenol as one of the components. nih.gov

The first described MCR was the Strecker reaction in 1850, for the synthesis of α-amino acids. mdpi.com This demonstrates the long-standing utility of MCRs in creating molecules with amino functionalities. The development of such a strategy for this compound would involve the careful selection of precursors that could assemble in a single pot to form the desired substituted aminophenone structure, potentially through a domino sequence of reactions. nih.gov

Development of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net This paradigm shift is evident in the development of synthetic routes for a wide range of chemical compounds, including acetophenone derivatives.

Biocatalytic Transformations and Bioreduction Methodologies

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, aligning perfectly with green chemistry principles. nih.govrsc.org A significant area of research in this field is the asymmetric bioreduction of prochiral ketones, like acetophenone derivatives, to produce enantiomerically pure chiral alcohols. researchgate.net

Whole-cell biocatalysis is a particularly attractive methodology. researchgate.net For instance, various microorganisms, including Lactobacillus senmaizukei and Candida tropicalis, have been successfully used for the enantioselective reduction of acetophenones. nih.govresearchgate.net Plant-based biocatalysts, such as carrot roots (Daucus carota), also offer an effective, inexpensive, and easy-to-handle system for these reductions, often carried out simply in water at room temperature. nih.gov The efficiency of these bioreductions can be further enhanced by using nano-sized emulsions of the substrate or by adding surfactants like Tween 80, which can improve conversion rates and enantiomeric excess. nih.govjmb.or.kr

| Biocatalyst | Substrate | Key Optimization Parameter | Outcome |

| Lactobacillus senmaizukei | Acetophenone | pH, temperature, incubation time, agitation | High enantiomeric excess and conversion rate. researchgate.net |

| Rhizopus oryzae | Acetophenone (nanoemulsion) | Pellet diameter | >99% conversion and enantiomeric excess. jmb.or.kr |

| Daucus carota (carrot root) | Substituted Acetophenones | Addition of Tween® 20 | Improved conversion levels and high enantioselectivities. nih.gov |

Sustainable Solvent Systems and Reaction Media

Solvents constitute a major portion of the waste generated in chemical processes, making the selection and use of sustainable solvents a critical aspect of green chemistry. researchgate.netnih.gov The ideal green approach is to avoid solvents altogether; however, if a solvent is necessary, water is a highly recommended choice. rsc.org

Aqueous biphasic catalysis is an industrially viable method that facilitates catalyst recovery and recycling. rsc.org Besides water, other non-conventional reaction media are gaining traction. These include supercritical fluids (like CO₂), ionic liquids, and deep eutectic solvents (DES). researchgate.netnih.govresearchgate.net Polyethylene glycol (PEG) is another example of a non-toxic, biodegradable polymer that can serve as a reaction medium and, in some cases, as a catalyst itself. researchgate.netresearchgate.net The use of these green solvents is not only about replacing hazardous traditional solvents but also about enabling new reaction pathways and improving process efficiency. tudelft.nl For instance, natural deep eutectic solvents (NADESs) are being explored for their ability to enhance the solubility and permeation of active pharmaceutical ingredients in formulations, showcasing their potential in the broader chemical and pharmaceutical industries. researchgate.net

Advanced Reaction Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry, Ultrasound Chemistry, Ball Milling)

The synthesis of this compound and its derivatives can be significantly enhanced through the application of advanced reaction techniques. These methods offer improvements in terms of reaction speed, efficiency, safety, and environmental impact compared to conventional synthetic approaches. While direct literature on the application of these techniques to this compound is not abundant, the principles and successes demonstrated with analogous substituted anilines and acetophenones suggest their high potential.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to minutes, and an increase in product yields. researchgate.netnih.gov This technique has been successfully employed for a variety of reactions, including the synthesis of heterocyclic compounds derived from amino acids and the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.govbeilstein-journals.org For instance, in the synthesis of pyrano[2,3-d]pyrimidines, microwave irradiation for 3-6 minutes yielded products in the range of 78–94%, a significant improvement over conventional heating which required 2-6 hours for yields of 69–86%. nih.gov The intramolecular cyclocondensation of 2-amino acid-derived enamines to form substituted pyrroles has also been efficiently carried out using microwave irradiation, with yields ranging from 55-86%. mdpi.comresearchgate.net These examples highlight the potential of microwave-assisted methods for the rapid and high-yield synthesis of derivatives of this compound.

Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrano[2,3-d]pyrimidine Derivatives

| Entry | Reaction Time (Microwave) | Yield (Microwave) | Reaction Time (Conventional) | Yield (Conventional) |

| 1 | 3 min | 94% | 2 h | 86% |

| 2 | 5 min | 88% | 4 h | 75% |

| 3 | 6 min | 78% | 6 h | 69% |

Flow Chemistry

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages such as enhanced safety, better heat and mass transfer, and ease of scalability. galchimia.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The synthesis of substituted pyrazoles from acetophenones has been efficiently achieved using a two-step flow process. galchimia.com In this process, an acetophenone is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone, which then reacts with hydrazine (B178648) to yield the pyrazole. galchimia.com This method has been shown to be effective for a variety of substituted acetophenones, with yields being influenced by the electronic nature of the substituents. galchimia.com Such a flow chemistry approach could be adapted for the continuous production of derivatives of this compound.

Ultrasound Chemistry (Sonochemistry)

The use of ultrasound to initiate and accelerate chemical reactions, a field known as sonochemistry, relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. numberanalytics.com This process creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. numberanalytics.comnih.gov Ultrasound-assisted synthesis has been applied to a wide range of reactions, including the synthesis of α-aminophosphonates and the reaction of anilines with naphthoquinones. nih.govnih.gov In the latter case, the use of ultrasound resulted in good yields and shorter reaction times compared to conventional methods. nih.gov The application of ultrasound could potentially facilitate various transformations involving this compound, particularly in heterogeneous reaction systems.

Ball Milling (Mechanochemistry)

Ball milling is a solvent-free or low-solvent technique where mechanical energy is used to induce chemical reactions. researchgate.netresearchgate.net This method is considered a green chemistry approach as it significantly reduces or eliminates the need for solvents. nih.govacs.org Mechanochemical synthesis has been successfully used for a variety of transformations, including the synthesis of aromatic ketones via Suzuki-Miyaura cross-coupling and the reduction of ketones. researchgate.netnih.govacs.org For instance, the mechanochemical Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids proceeds in the solid state with short reaction times and excellent chemoselectivity. acs.org This technique offers a promising and environmentally friendly alternative for the synthesis and derivatization of this compound.

Asymmetric Synthesis Approaches for Enantiomeric Control (Applicable to Chiral Derivatives)

The reduction of the ketone functionality in this compound leads to the formation of a chiral secondary alcohol, 1-(4-amino-3,5-dimethylphenyl)ethan-1-ol. The synthesis of enantiomerically pure forms of this and other chiral derivatives is of significant interest. Asymmetric synthesis provides the tools to achieve this enantiomeric control.

Chiral Catalysis in Derivative Synthesis

Chiral catalysts are used to stereoselectively create a new chiral center. In the context of derivatives of this compound, this is primarily relevant for the asymmetric reduction of the ketone to a specific enantiomer of the alcohol. While direct examples for this specific substrate are scarce, methodologies developed for analogous acetophenones are highly relevant.

The asymmetric reduction of prochiral ketones using borane (B79455) complexes with chiral amino alcohols has been shown to produce optically active alcohols with high enantiomeric excess (e.e.). psu.edursc.org For example, α,α-diphenyl-β-amino alcohols have been used as chiral auxiliaries in the reduction of various ketones, achieving e.e. values of up to 90%. rsc.org Plant-mediated bioreduction offers another avenue, where enzymes within plant cells catalyze the asymmetric reduction of ketones. For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone using various vegetable roots yielded the corresponding (S)-alcohol with enantiomeric excesses up to 97.2%. researchgate.net

Furthermore, the development of axially chiral styrene-based organocatalysts has shown promise in asymmetric cascade reactions, achieving high conversion and excellent enantioselectivity. snnu.edu.cnrsc.org These catalysts could potentially be applied in reactions involving derivatives of this compound to control the formation of new stereocenters.

Interactive Data Table: Plant-Mediated Bioreduction of 1-(3,4-dimethylphenyl)ethanone

| Biocatalyst (Vegetable Root) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Sugar Beet | 88.2 | >99 (S) |

| Carrot | 65.0 | 95.5 (S) |

| Parsnip | 58.3 | 97.2 (S) |

| Celery Root | 44.1 | 96.8 (S) |

Enzymatic Resolution Techniques for Enantiomer Separation

Enzymatic resolution is a powerful technique for separating a racemic mixture of chiral compounds. This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

For chiral alcohols, such as the one derived from this compound, lipase-catalyzed kinetic resolution is a common and effective method. scielo.brnih.gov In this process, a racemic alcohol is acylated in the presence of a lipase (B570770), which selectively acylates one enantiomer, leaving the other enantiomer unreacted. For example, the kinetic resolution of racemic 1-phenylethanol (B42297) using Candida antarctica lipase B (CALB) and an acyl donor like vinyl acetate (B1210297) is a well-established procedure. scielo.br This approach can be extended to dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. scielo.br The enzymatic kinetic resolution of other racemic building blocks, such as those for β-blockers, has also been successfully demonstrated with high enantioselectivity. mdpi.com These enzymatic methods represent a viable strategy for obtaining enantiomerically pure derivatives of this compound.

Reactivity Profiles and Mechanistic Investigations

Chemical Reactivity of the Amino Moiety

The primary amino group in 1-(4-amino-3,5-dimethylphenyl)ethan-1-one is a key site for a variety of chemical transformations, primarily owing to the nucleophilic nature of the nitrogen atom.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with a range of electrophiles. This reactivity is fundamental to the functionalization of the amine. Common nucleophilic reactions include alkylation, acylation, and sulfonylation.

While specific studies on the nucleophilic reactions of this compound are not extensively documented, the reactivity can be inferred from the behavior of similar 4-aminoacetophenone derivatives. These compounds are known to undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form the corresponding secondary or tertiary amines and amides, respectively. The presence of two methyl groups ortho to the amino group may introduce some steric hindrance, potentially slowing the rate of these reactions compared to unsubstituted 4-aminoacetophenone.

Table 1: Representative Nucleophilic Reactions of the Amino Moiety

| Reaction Type | Electrophile Example | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |

This table is illustrative and based on the general reactivity of aromatic amines.

A hallmark reaction of the primary amino group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is of significant interest as Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities.

The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the stable imine product. The reaction is typically catalyzed by either acid or base.

Scheme 1: General Scheme for Schiff Base Formation

Where Ar represents the 4-acetyl-2,6-dimethylphenyl group.

The formation of Schiff bases can be monitored by spectroscopic methods such as FT-IR, where the appearance of a C=N stretching band and the disappearance of the N-H and C=O stretching bands of the reactants are indicative of product formation.

Chemical Reactivity of the Ketone Moiety

The ketone functional group provides an electrophilic center at the carbonyl carbon, making it susceptible to attack by nucleophiles and reducing agents. The adjacent alpha-carbon also exhibits reactivity, allowing for functionalization at this position.

The carbonyl group of the ketone can be reduced to a secondary alcohol, 1-(4-amino-3,5-dimethylphenyl)ethanol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation is another effective method.

The resulting alcohol can be further derivatized, for example, through esterification or etherification reactions at the hydroxyl group. This provides a pathway to a diverse range of derivatives with modified properties.

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Secondary Alcohol |

| Catalytic Hydrogenation (H2/catalyst) | Ethanol, Acetic Acid | Secondary Alcohol |

This table presents general conditions for the reduction of aryl ketones.

The carbon atom alpha to the ketone group is activated and can be functionalized through various reactions. Enolate formation under basic conditions allows for reactions such as alkylation and condensation.

Alpha-halogenation of ketones is a common transformation. For instance, bromination at the alpha-position can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The resulting α-haloketone is a versatile intermediate for further synthetic manipulations, including nucleophilic substitution and elimination reactions.

While specific studies on the alpha-carbon functionalization of this compound are limited, the general principles of ketone reactivity suggest that such transformations are feasible.

Aromatic Ring Functionalization and Substitution Patterns

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating amino group and the two moderately activating methyl groups. The directing effects of these substituents play a crucial role in determining the position of incoming electrophiles.

The amino group is a strong ortho-, para-director. However, in this molecule, the para position is already occupied by the acetyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 2 and 6, which are equivalent to the positions of the methyl groups). The methyl groups are also ortho-, para-directing. The acetyl group, being a meta-directing deactivator, will have a lesser influence on the substitution pattern compared to the strongly activating amino and methyl groups.

Considering the combined directing effects, electrophilic substitution is most likely to occur at the positions ortho to the amino group. However, the existing methyl groups at these positions would necessitate substitution at the remaining unsubstituted positions, which are meta to the amino group (positions 3 and 5, which are also equivalent). The steric hindrance from the existing substituents would also play a significant role in the regioselectivity of the reaction.

Studies on the bromination of the closely related 2,6-dimethylaniline show that substitution occurs at the para position to the amino group. By analogy, if the para position were available in this compound, that would be the preferred site of substitution. Given that this position is blocked, it is plausible that electrophilic attack would be directed to the positions ortho to the powerful amino activating group, though this is sterically hindered.

Further research is required to definitively establish the substitution patterns for various electrophilic aromatic substitution reactions on this compound.

Detailed Mechanistic Studies of Key Synthetic Transformations and Reactions

Detailed mechanistic investigations specifically for this compound are not extensively documented in publicly available scientific literature. However, by examining the reactivity of closely related aminoketones, a clear picture of the likely reaction mechanisms can be established. A significant and well-studied transformation for this class of compounds is the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. The mechanism of the Gewald reaction provides a valuable model for understanding the reactivity of this compound in similar synthetic contexts.

The Gewald reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through a series of well-defined steps, beginning with a Knoevenagel condensation.

The initial step is the base-catalyzed Knoevenagel condensation between the ketone (1) and the α-cyanoester (2). This step forms a stable intermediate, an α,β-unsaturated nitrile (3). wikipedia.org The mechanism of the subsequent addition of elemental sulfur is not fully elucidated but is postulated to proceed through an intermediate (4) where the sulfur adds to the β-position of the unsaturated system. This is followed by cyclization, where the sulfur attacks the nitrile group, and subsequent tautomerization to yield the final 2-aminothiophene product (6). wikipedia.org

Recent computational studies using Density Functional Theory (DFT) have provided deeper insights into the mechanism. These studies support the initial Knoevenagel-Cope condensation followed by the opening of the elemental sulfur ring to form polysulfide intermediates. chemrxiv.org The cyclization of a monosulfide intermediate, followed by aromatization, is considered the primary thermodynamic driving force of the reaction, channeling various intermediates towards the final thiophene product. chemrxiv.org

Table 1: Postulated Intermediates in the Gewald Reaction

| Intermediate | Structure | Description |

|---|---|---|

| 3 | α,β-Unsaturated nitrile | Product of the initial Knoevenagel condensation between the ketone and the α-cyanoester. wikipedia.org |

| 4 | Sulfur adduct | Postulated intermediate formed by the addition of elemental sulfur to the α,β-unsaturated nitrile. wikipedia.org |

| 5 | Cyclized intermediate | Formed by the intramolecular attack of the sulfur atom on the nitrile group. |

| 6 | 2-Aminothiophene | The final, stable aromatic product formed after tautomerization. wikipedia.org |

Table 2: Key Mechanistic Steps of the Gewald Reaction

| Step | Description | Key Features |

|---|---|---|

| 1 | Knoevenagel Condensation | Base-catalyzed condensation of the ketone and α-cyanoester. wikipedia.org |

| 2 | Sulfur Addition | Addition of elemental sulfur to the activated double bond. The exact mechanism is still under investigation. wikipedia.org |

| 3 | Cyclization | Intramolecular nucleophilic attack of the sulfur on the nitrile group to form the thiophene ring. researchgate.net |

| 4 | Tautomerization | Aromatization of the thiophene ring to yield the stable 2-amino-substituted product. wikipedia.org |

The understanding of this mechanism allows for the prediction of the reactivity of this compound in similar multicomponent reactions for the synthesis of complex heterocyclic systems. The electron-donating amino and dimethyl groups on the phenyl ring are expected to influence the rate of the initial condensation step.

Derivatization Strategies and Construction of Complex Molecular Architectures

Synthesis of Imines and Azomethine Derivatives

The primary amino group of 1-(4-amino-3,5-dimethylphenyl)ethan-1-one is a key site for derivatization, readily undergoing condensation reactions with carbonyl compounds to form imines, also known as Schiff bases or azomethines. This reaction is a fundamental transformation in organic synthesis, providing a versatile route to a variety of compounds.

The synthesis of azomethines from 4-aminoacetophenone oxime and various substituted aromatic aldehydes has been demonstrated, achieving yields of 70-85%. belnauka.by This suggests that this compound would similarly react with aldehydes and ketones to form the corresponding imines. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, often catalyzed by an acid. For instance, the reaction of 4-aminoacetophenone with various aromatic aldehydes in the presence of glacial acetic acid is a well-established method for producing Schiff bases. researchgate.netresearchgate.net

A series of azomethine derivatives have been synthesized by reacting 2-formylphenoxyacetic acid with aromatic amines, showcasing the versatility of this reaction. researchgate.net The synthesis of (E,E)-azomethineoximes from 4-aminoacetophenone oxime and aldehydes like 9-phenanthrene carboxaldehyde and ferrocene (B1249389) carboxaldehyde further illustrates the broad applicability of this reaction, with reported yields between 77% and 84%. belnauka.by

The following table outlines representative examples of azomethine synthesis from related aminoacetophenone derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| 4-Aminoacetophenone oxime | Vanillin series aldehydes | Glacial Acetic Acid | (E,E)-Azomethyneoximes | 70-85 |

| 4-Aminoacetophenone oxime | 9-Phenanthrene carboxaldehyde | - | (E,E)-Azomethineoxime | 77-84 |

| 4-Aminoacetophenone oxime | Ferrocene carboxaldehyde | - | (E,E)-Azomethineoxime | 77-84 |

| 4-Aminoacetophenone | p-Nitro benzaldehyde (B42025) | Sodium Hydroxide | Chalcone | - |

| 4-Aminoacetophenone | 4-Dimethylamino benzaldehyde | Glacial Acetic Acid | Schiff Base | - |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and an acetyl group, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. These reactions often proceed through the initial formation of an intermediate, which then undergoes intramolecular cyclization.

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the reaction of a compound containing a keto group with a source of sulfur and nitrogen. For example, 2-amino-4-(4-hydroxyphenyl)-1,3-thiazole has been synthesized from 4-hydroxyacetophenone, thiourea, and iodine. researchgate.net This suggests that this compound could undergo a similar reaction to produce the corresponding 2-amino-4-(4-amino-3,5-dimethylphenyl)-1,3-thiazole.

Oxazoles: Oxazole (B20620) rings can be formed through various synthetic routes. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a prominent method for preparing 4,5-disubstituted oxazoles. nih.govorganic-chemistry.org Another approach involves the gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition between an ynamide and an N-acyl pyridinium (B92312) N-aminide, which provides access to highly functionalized 4-aminooxazoles. birmingham.ac.uk While direct application to this compound is not reported, its acetyl group could potentially be transformed into a suitable precursor for these reactions. One-pot methods for the synthesis of oxazol-5(4H)-ones from amino acids have also been developed, highlighting the diverse strategies available for oxazole synthesis. nih.gov

Triazoles: The amino group of 4-aminoacetophenone has been utilized in the synthesis of 1,2,4-triazole (B32235) derivatives. chemmethod.com In a multi-step protocol, 4-aminoacetophenone was condensed with 4-amino-1,2,4-triazole (B31798) to form a Schiff base, which was further elaborated and cyclized to yield imidazole (B134444) derivatives. chemmethod.com The synthesis of 1,2,3-triazoles can be achieved through the cyclization of 1-(4-azidophenyl)ethanone, which can be prepared from 4-aminoacetophenone via diazotization followed by reaction with sodium azide. chemicalbook.com A variety of 1,2,4-triazole derivatives can be synthesized from hydrazines and formamide (B127407) under microwave irradiation. google.com

Furans: The Paal-Knorr furan (B31954) synthesis is a classical method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To utilize this compound in this synthesis, it would first need to be converted into a 1,4-dicarbonyl compound. This could potentially be achieved through various synthetic transformations involving the acetyl group and the aromatic ring.

Pyrimidines: Pyrimidine (B1678525) derivatives are commonly synthesized from chalcones, which are α,β-unsaturated ketones. derpharmachemica.com Chalcones can be prepared via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde. researchgate.netpnrjournal.com Therefore, this compound can serve as the ketone component in this reaction to form a chalcone, which can then be cyclized with urea, thiourea, or guanidine (B92328) to yield the corresponding pyrimidine derivative. researchgate.netrjptonline.orgijper.org

The following table shows examples of pyrimidine synthesis from chalcones derived from substituted acetophenones.

| Chalcone Precursor (from) | Reagent | Conditions | Product |

| Substituted Acetophenones + 4-Nitrobenzaldehyde | Thiourea, Glacial Acetic Acid | Reflux | 6-(substituted phenyl)-4-(nitrophenyl) pyrimidin-2-ol |

| Substituted Acetophenones + Thiophene-2-carbaldehyde | Urea | - | Thiophene bearing pyrimidine derivatives |

| 4-Aminoacetophenone + p-Nitrobenzaldehyde | Urea/Thiourea/Guanidine, KOH | Reflux | Pyrimidine derivatives |

Pyridines: The Bohlmann-Rahtz pyridine (B92270) synthesis is a powerful method for generating substituted pyridines. organic-chemistry.orgwikipedia.org This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration. organic-chemistry.orgwikipedia.orgjk-sci.com The amino group of this compound can be converted into an enamine, making it a suitable starting material for this synthesis. A three-component reaction variant where the enamine is generated in situ from a ketone, an alkynone, and ammonia (B1221849) has also been developed. researchgate.netresearchgate.net

Quinolones: Quinolone derivatives can be synthesized through several methods, including the Camps and Friedländer syntheses. The Camps quinoline (B57606) synthesis involves the base-catalyzed cyclization of an o-acylaminoacetophenone to form hydroxyquinolines. chemeurope.commdpi.com To utilize this compound in this synthesis, the amino group would first need to be acylated. The Friedländer synthesis, on the other hand, involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group to form a quinoline. wikipedia.orgorganic-chemistry.org 2-Aminoacetophenone derivatives are known to be transformed into the corresponding 4-quinolones. nih.gov

Preparation of Macrocyclic and Supramolecular Assemblies

Macrocycles and supramolecular assemblies are large, complex structures with a wide range of applications. The diamino functionality that can be derived from this compound makes it a potential building block for the synthesis of such structures. For example, the combinatorial synthesis of macrocycle libraries has been achieved by reacting macrocyclic scaffolds containing a peripheral primary amine with various carboxylic acids. nih.gov A similar strategy could be envisioned where a derivative of this compound is incorporated into a macrocyclic scaffold. The synthesis of highly functionalized macrocycles through the peripheral functionalization of macrocyclic diimines has also been reported. figshare.com

Development of Polymeric Precursors and Macromolecular Scaffolds

The reactive functional groups of this compound also lend themselves to the development of polymeric materials. The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with difunctional monomers like diacyl chlorides or dianhydrides. The acetyl group can also be a site for polymerization or for grafting onto existing polymer chains. While specific research on the polymerization of this compound is not available, the principles of polymer chemistry suggest its potential as a monomer or a precursor for functional polymers and macromolecular scaffolds.

Computational and Theoretical Chemical Investigations

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis is fundamental to understanding the reactivity and properties of a molecule. For 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one, this involves examining the distribution of electrons and the nature of its molecular orbitals (MOs). Molecular Orbital Theory posits that atomic orbitals combine to form molecular orbitals that span the entire molecule, categorized as bonding, anti-bonding, or non-bonding.

A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

In the case of this compound, the presence of electron-donating groups—the amino (-NH₂) and two methyl (-CH₃) groups—on the phenyl ring is expected to significantly influence the electronic structure. These groups tend to increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted acetophenone (B1666503). rsc.org The acetyl group (-COCH₃) acts as an electron-withdrawing group, which primarily influences the LUMO. Computational studies, typically using Density Functional Theory (DFT) at levels like B3LYP, can precisely quantify these effects. researchgate.netresearchgate.net

The Natural Bond Orbital (NBO) analysis is another computational technique used to interpret the electronic structure by studying the interactions between filled and vacant orbitals, which provides insight into intramolecular charge transfer and hyperconjugation effects. researchgate.net For this molecule, NBO analysis would likely show strong delocalization of the nitrogen lone pair electrons into the aromatic ring's π-system.

Table 1: Key Parameters from Electronic Structure Calculations

| Parameter | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. | Relatively high (less negative) due to electron-donating amino and methyl groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. | Lowered by the electron-withdrawing acetyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy. | Expected to be smaller than in unsubstituted acetophenone, suggesting higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the charge distribution. | A significant dipole moment is expected due to the polar amino and carbonyl groups. |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. These calculations can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For the synthesis or transformation of this compound, DFT calculations can model the step-by-step process.

For instance, in a typical Friedel-Crafts acylation to synthesize this compound, theoretical calculations could model the formation of the acylium ion and its subsequent electrophilic attack on the 3,5-dimethylaniline (B87155) precursor. The calculations would determine the preferred site of substitution (ortho, meta, or para to the amino group) by comparing the activation energies for each pathway. The results would confirm why acylation occurs at the position para to the strongly activating amino group.

These studies provide a detailed understanding of reaction kinetics and thermodynamics, helping to optimize reaction conditions such as temperature and catalyst choice.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. For this compound, the most significant conformational freedom involves the rotation of the acetyl group relative to the plane of the phenyl ring. The dihedral angle (Φ) between the carbonyl group (C=O) and the aryl plane is a key parameter. researchgate.net

Studies on substituted acetophenones have shown that substituents on the ring can create steric hindrance that forces the acetyl group out of the plane of the ring. researchgate.net In this compound, the two methyl groups at the 3 and 5 positions flank the acetyl group. This steric crowding likely prevents the acetyl group from being perfectly coplanar with the ring to minimize steric repulsion. Computational methods can calculate the potential energy as a function of this dihedral angle to find the most stable conformation.

Molecular Dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions of the molecule over time at a given temperature. This provides insight into the flexibility of the molecule and the accessibility of different conformations, which is important for understanding how the molecule might interact with other molecules or surfaces in a material context.

Spectroscopic Data Prediction Methodologies

Theoretical calculations are highly effective at predicting various types of spectra, which can aid in the characterization and identification of compounds. By calculating properties like vibrational frequencies and electronic transition energies, computational models can generate theoretical spectra that can be compared with experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending motions of the chemical bonds and can be used to generate a theoretical IR spectrum. researchgate.net For this compound, this would predict characteristic peaks for the N-H stretches of the amino group, C-H stretches of the methyl and aromatic groups, the C=O stretch of the ketone, and C-N and C-C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. rsc.org These transitions correspond to the absorption of light in the UV-visible range and can predict the λ_max values for the molecule. The primary transitions for this compound would likely involve π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design (Excluding Biological Contexts)

QSPR studies aim to build mathematical models that correlate the structural features of molecules with their macroscopic properties. researchgate.net In the context of material design, these models can predict properties like solubility, melting point, density, or refractive index based on calculated molecular descriptors.

For a series of derivatives of this compound, a QSPR study would involve:

Generating a set of related structures: This could involve changing substituents on the aromatic ring or modifying the acetyl group.

Calculating molecular descriptors: These are numerical values that encode structural information. They can range from simple counts (e.g., number of atoms) to complex quantum chemical parameters (e.g., HOMO energy, dipole moment, molecular polarizability). researchgate.netresearchgate.net

Developing a statistical model: Using techniques like multiple linear regression, a mathematical equation is created that links the descriptors to a specific material property.

Such models can then be used to screen virtual libraries of new, unsynthesized compounds to identify candidates with desired material properties, accelerating the design of new materials for applications such as specialty polymers or electronic materials.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of derivatives of 1-(4-amino-3,5-dimethylphenyl)ethan-1-one in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are routinely employed to establish connectivity and stereochemistry.

While ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, 2D NMR experiments are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within a molecule. For a Schiff base derivative of this compound, COSY spectra would reveal correlations between adjacent aromatic protons and between protons on the ethanone (B97240) methyl group and the imine proton, if any coupling exists. This helps to confirm the integrity of the substituted phenyl ring and the formation of the imine bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. researchgate.net In the context of our target derivatives, an HSQC spectrum would show a cross-peak connecting the imine proton (CH=N) to the imine carbon, providing definitive evidence of the Schiff base formation. researchgate.net Similarly, it would correlate the methyl protons of the dimethylphenyl group to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This technique is particularly powerful for connecting different fragments of a molecule. For instance, in a Schiff base derivative, an HMBC spectrum would show a correlation between the imine proton and the carbon atom of the phenyl ring of the aldehyde moiety, as well as the C4 carbon of the this compound backbone. This confirms the connectivity across the C-N=C linkage.

The following table illustrates hypothetical ¹H and ¹³C NMR chemical shifts for a representative Schiff base derivative.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethanone CH₃ | ~2.5 | ~26.0 |

| Aromatic CH (phenyl) | ~7.8 | ~130.0 |

| Dimethyl CH₃ | ~2.2 | ~18.0 |

| Imine CH=N | ~8.5 | ~160.0 |

| Aromatic C-N | - | ~150.0 |

| Aromatic C-C=O | - | ~135.0 |

| Carbonyl C=O | - | ~197.0 |

This is an interactive data table. The values are representative and can vary depending on the specific substituent on the Schiff base.

Solution-state NMR is the standard method for characterizing these derivatives, providing high-resolution spectra that allow for detailed structural analysis as described above. researchgate.net The choice of solvent (e.g., CDCl₃, DMSO-d₆) is critical and can influence the chemical shifts observed. researchgate.netdergipark.org.tr

Solid-state NMR (ssNMR) , while less common for routine characterization, offers invaluable insights into the structure and dynamics of these compounds in the solid phase. This is particularly relevant for crystalline materials, including metal complexes, where it can provide information about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution. For metal complexes of these Schiff base ligands, ssNMR can also probe the coordination environment of the metal ion, especially for diamagnetic metal centers.

Advanced Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Advanced MS techniques are crucial for the characterization of derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the synthesized derivative, confirming that the desired reaction has occurred and that the product has the expected composition. For example, the formation of a Schiff base from this compound and a substituted benzaldehyde (B42025) can be confirmed by the exact mass of the resulting molecular ion. shd-pub.org.rs

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. chemguide.co.uklibretexts.org The fragmentation of Schiff base derivatives of this compound would be expected to show characteristic losses. researchgate.net For instance, cleavage of the imine bond is a common fragmentation pathway, leading to ions corresponding to the original amine and aldehyde fragments. Other characteristic fragments may arise from the loss of the acetyl group or methyl groups from the phenyl ring. researchgate.netnih.gov

The following table illustrates a potential fragmentation pattern for a Schiff base derivative.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]+ | Molecular Ion |

| [M - 15]+ | Loss of a methyl group (•CH₃) |

| [M - 43]+ | Loss of the acetyl group (•COCH₃) |

| [Ar-N=CH-Ar']+ | Cleavage of the C-C bond of the ethanone |

| [Ar-NH₂]+ | Fragment corresponding to this compound |

| [Ar'-CHO]+ | Fragment corresponding to the aldehyde used in the synthesis |

This is an interactive data table presenting a hypothetical fragmentation pattern.

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds in the solid state. researchgate.netijpsi.org For derivatives of this compound, such as Schiff bases and their metal complexes, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsion angles. mdpi.comnih.govresearchgate.net

The following table presents representative crystallographic data that could be obtained for a Schiff base derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.7 |

| b (Å) | ~13.3 |

| c (Å) | ~8.1 |

| β (°) | ~98.0 |

| Volume (ų) | ~930 |

| Z | 4 |

This is an interactive data table with hypothetical crystallographic data based on similar reported structures. ijpsi.org

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. mdpi.combohrium.com For a compound like 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one, these technologies can be pivotal in both its discovery in new contexts and the optimization of its production.

A prospective application of AI would be in the virtual screening of derivatives of this compound for various applications, such as in materials science or as pharmaceutical intermediates. By training ML models on datasets of compounds with known activities, it is possible to predict the potential utility of new, unsynthesized molecules. nih.gov

Table 1: Potential AI/ML Applications for this compound

| Application Area | AI/ML Tool | Potential Benefit |

|---|---|---|

| Synthesis Planning | Retrosynthesis Software | Discovery of novel, more efficient synthetic pathways. |

| Reaction Optimization | Predictive Yield Models | Higher yields and reduced byproducts, leading to cost savings. |

| New Derivative Discovery | Generative Models | Design of new molecules with tailored properties. |

| Property Prediction | QSAR Models | Rapid screening for potential applications without initial synthesis. |

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The reactivity of this compound is largely dictated by its functional groups: the aromatic amine, the methyl groups, and the acetyl group. Future research could focus on uncovering novel transformations that leverage the interplay of these groups.

Unconventional reaction methodologies, such as photocatalysis, electrochemistry, and mechanochemistry, offer exciting avenues for exploring new reactivity. nih.govacs.org For instance, the amino group could direct C-H activation at specific positions on the aromatic ring under photocatalytic conditions, enabling the introduction of new functional groups without the need for pre-functionalized starting materials. The ketone functionality could also be a handle for various transformations, including novel condensation or cycloaddition reactions. wikipedia.org

The exploration of reactions under solvent-free conditions or in alternative green solvents could also lead to unexpected reactivity and more sustainable processes. royalsocietypublishing.org The unique electronic and steric environment of this compound might lead to unique selectivity in known reactions, a feature that can be exploited for the synthesis of complex molecules.

Table 2: Comparison of Conventional vs. Unconventional Reaction Approaches

| Reaction Type | Conventional Approach | Potential Unconventional Approach | Anticipated Advantage |

|---|---|---|---|

| C-H Functionalization | Friedel-Crafts acylation/alkylation | Photocatalytic C-H activation | Higher selectivity, milder conditions |

| Amine Derivatization | Acylation with acid chlorides | Electrochemical synthesis | Avoidance of harsh reagents |

| Condensation Reactions | Base-catalyzed aldol (B89426) condensation | Mechanochemical grinding | Reduced solvent waste, faster reaction |

Sustainable Synthesis and Circular Economy Principles in Compound Utilization

The principles of green chemistry and the circular economy are increasingly important in chemical manufacturing. dergipark.org.trnih.gov Future research on this compound should prioritize the development of sustainable synthetic routes. This includes the use of renewable starting materials, the reduction of waste, and the use of catalytic methods over stoichiometric reagents. royalsocietypublishing.org

The development of biocatalytic routes, using enzymes to perform specific chemical transformations, could offer a highly selective and environmentally benign method for synthesizing this compound and its derivatives. ijsetpub.com Additionally, exploring the use of greener solvents, such as water or supercritical fluids, can significantly reduce the environmental impact of the synthesis. royalsocietypublishing.org

In the context of a circular economy, research could investigate the potential for this compound to be synthesized from waste streams or biomass. nih.gov Conversely, its applications could be designed in a way that allows for its recovery and reuse at the end of a product's life, minimizing waste and conserving resources. tcs.com This "design for recycling" approach is a cornerstone of a sustainable chemical industry. hbm4eu.eu

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of this compound and to study its reactivity in detail, advanced in-situ characterization techniques are invaluable. Process Analytical Technology (PAT) utilizes these techniques to monitor reactions in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters. wikipedia.orgnews-medical.net

Spectroscopic methods such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction without the need for sampling. acs.orgnih.gov This real-time data allows for precise control over reaction conditions to maximize yield and minimize impurities. For example, monitoring the disappearance of a starting material's characteristic vibrational band and the appearance of the product's band can indicate the reaction's progress and endpoint. acs.org

Flow chemistry platforms integrated with in-line analytical tools like NMR and mass spectrometry can enable high-throughput screening of reaction conditions and rapid optimization. rsc.org These advanced analytical setups will be crucial for efficiently exploring the novel reactivity of this compound and for developing robust and scalable synthetic processes.

Table 3: In-Situ Monitoring Techniques for the Synthesis of this compound

| Technique | Information Gained | Application in Synthesis |

|---|---|---|

| In-situ FTIR/Raman | Real-time concentration of species, reaction kinetics. | Precise endpoint determination, impurity profiling. |

| Flow NMR | Structural elucidation of transient intermediates. | Mechanistic studies of novel reactions. |

| On-line UPLC-MS | Separation and identification of reaction components. | High-throughput optimization of reaction conditions. |

Q & A

Q. What are the common synthetic routes for 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one, and how are yields optimized?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation , where an acetyl group is introduced to an aromatic ring. A plausible route includes:

Starting Material : 4-Amino-3,5-dimethylbenzene.

Acylation : Reacting with acetyl chloride (or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Workup : Hydrolysis and purification via column chromatography or recrystallization.

Q. Yield Optimization Strategies :

- Catalyst Loading : Higher AlCl₃ concentrations (≥1.2 eq.) improve electrophilic activation but may require careful quenching to avoid side reactions.

- Temperature : Reactions performed at 0–25°C reduce decomposition of sensitive intermediates.

- Solvent Choice : Non-polar solvents (e.g., dichloromethane) favor acylation over competing reactions.

Q. Table 1. Comparative Yields in Analogous Friedel-Crafts Reactions

| Substrate | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one | AlCl₃ | 18 | RT, 24h | |

| 1-(2-Hydroxy-4,5-dimethylphenyl)ethan-1-one | – | 95* | Electrochemical cell |

Note: The 95% yield in refers to electrochemical C-H activation in a structurally similar compound, suggesting potential applicability to the target molecule.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and the amino group (δ 4.0–5.0 ppm, exchangeable).

- ¹³C NMR : Confirms carbonyl (δ ~200 ppm) and quaternary carbons.

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELXL (via SHELX suite) is widely used for refinement .

- IR Spectroscopy : Detects C=O stretching (~1680 cm⁻¹) and N-H bending (~1600 cm⁻¹).

Validation : Compare data with literature values for analogous compounds (e.g., 1-(2-Amino-3,5-dimethylphenyl)ethanone ).

Advanced Research Questions

Q. How can electrochemical methods be applied to functionalize this compound?

Methodological Answer: Electrochemical C-H activation enables selective functionalization without traditional catalysts:

Setup : Use a divided cell with a platinum anode and a proton donor (e.g., acetic acid).

Mechanism : Anodic oxidation generates radical intermediates, facilitating coupling with alkenes or amines.

Example : Electrochemical dearomatization of 1-(2-Hydroxy-4,5-dimethylphenyl)ethan-1-one achieved 95% yield in synthesizing enone derivatives .

Q. Key Considerations :

- Electrolyte Choice : TBABF₄ (tetrabutylammonium tetrafluoroborate) enhances conductivity.

- Potential Control : Optimize to avoid over-oxidation of the amino group.

Q. What are the challenges in resolving crystallographic data for this compound?

Methodological Answer: Crystallographic challenges arise from:

- Hydrogen Bonding : The amino group forms intermolecular H-bonds, complicating phase determination.

- Disorder : Methyl groups may exhibit rotational disorder, requiring high-resolution data (<1.0 Å).

Q. Solutions :

Q. Table 2. Crystallographic Parameters for Analogous Compounds

| Compound | Space Group | Resolution (Å) | R-factor (%) | Reference |

|---|---|---|---|---|

| 1-(4-Amino-3,5-dichlorophenyl)ethanol | P2₁/c | 0.84 | 4.2 |

Q. How does the electronic environment of the amino group influence reactivity in catalytic applications?

Methodological Answer: The amino group’s electron-donating nature:

- Activates the Ring : Enhances electrophilic substitution at para positions.

- Coordination Potential : Binds to metal catalysts (e.g., Pd, Cu) in cross-coupling reactions.

Case Study : In oxidative dearomatization (), the amino group stabilizes transition states via resonance, directing regioselectivity.

Q. What strategies mitigate contradictions in spectroscopic data interpretation?

Methodological Answer:

- Multi-Technique Validation : Cross-check NMR, IR, and mass spectrometry.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry.

- Control Experiments : Synthesize derivatives (e.g., N-acetylated analogs) to isolate spectral contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.